molecular formula C10H14O4 B13952808 Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate CAS No. 61710-85-8

Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate

Cat. No.: B13952808
CAS No.: 61710-85-8
M. Wt: 198.22 g/mol
InChI Key: DLSXDJHNHAKETI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate can be synthesized through a multi-step reaction process. One common method involves the use of sodium methylate in methanol at temperatures ranging from 55 to 60°C for about 4 hours . The reaction typically involves a Michael addition followed by a Claisen condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s keto and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.

Properties

CAS No.

61710-85-8

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h5-6,8H,4H2,1-3H3

InChI Key

DLSXDJHNHAKETI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)C1C(=O)OC)C

Origin of Product

United States

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